
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is a chemical compound with a complex structure that includes a carbamimidoyl group, a sulfanyl group, and a chloropropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of methyl 2-chloropropanoate with thiourea to introduce the carbamimidoylsulfanyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may interact with thiol groups in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Methylisothiazolinone: An antimicrobial agent with a similar sulfur-containing structure.
PRL-8-53: A nootropic compound with a related ester moiety.
Uniqueness
Methyl 3-(carbamimidoylsulfanyl)-2-chloropropanoate hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
属性
CAS 编号 |
54598-77-5 |
|---|---|
分子式 |
C5H10Cl2N2O2S |
分子量 |
233.12 g/mol |
IUPAC 名称 |
methyl 3-carbamimidoylsulfanyl-2-chloropropanoate;hydrochloride |
InChI |
InChI=1S/C5H9ClN2O2S.ClH/c1-10-4(9)3(6)2-11-5(7)8;/h3H,2H2,1H3,(H3,7,8);1H |
InChI 键 |
IYTTXWFENXTKLP-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C(CSC(=N)N)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


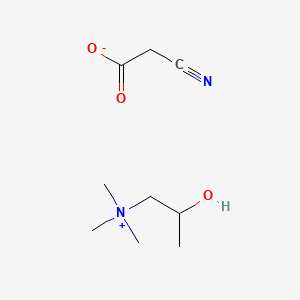
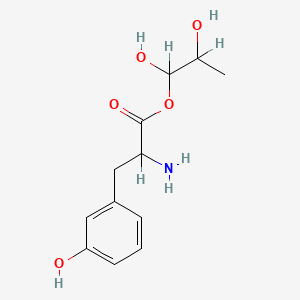
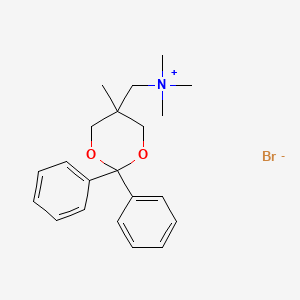

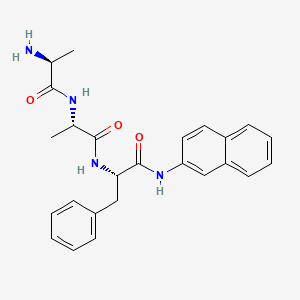
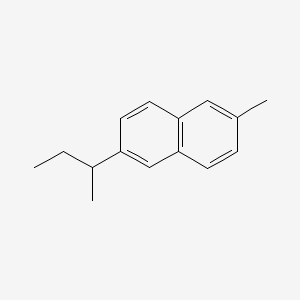

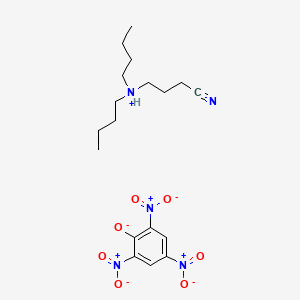
![N-2-Azabicyclo[2.2.1]hept-5-YL-6-indolizinecarboxamide](/img/structure/B13768595.png)

![(1S,5S,6S)-5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768601.png)

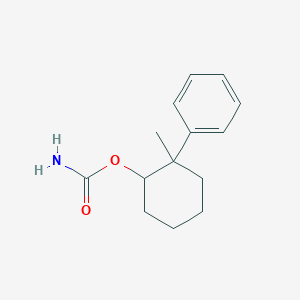
![Triethoxy[(1-methyl-2-propenyl)oxy]-phosphoranyl](/img/structure/B13768615.png)
